

Application Note: ^1H and ^{13}C NMR Characterization of 4-(4-Fluorophenoxy)benzaldehyde

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Compound of Interest

Compound Name: *4-(4-Fluorophenoxy)benzaldehyde*

Cat. No.: *B144913*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the characterization of **4-(4-Fluorophenoxy)benzaldehyde** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the necessary steps for sample preparation, data acquisition, and presents the expected chemical shifts, multiplicities, and coupling constants for the accurate identification and structural confirmation of the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and quality control who require a reliable method for the structural elucidation of similar biaryl ether aldehydes.

Introduction

4-(4-Fluorophenoxy)benzaldehyde is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with desirable electronic properties. Its chemical structure consists of a benzaldehyde moiety linked to a fluorophenoxy group via an ether linkage. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such molecules. This document provides a standard operating procedure for the acquisition and interpretation of ^1H and ^{13}C NMR spectra of **4-(4-Fluorophenoxy)benzaldehyde**.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **4-(4-Fluorophenoxy)benzaldehyde**. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data for **4-(4-Fluorophenoxy)benzaldehyde** (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
9.98	s	-	1H	H-1 (Aldehyde)
7.85	d	8.8	2H	H-3, H-5
7.15 - 7.05	m	-	4H	H-2', H-6', H-3', H-5'
7.00	d	8.8	2H	H-2, H-6

s = singlet, d = doublet, m = multiplet

Table 2: Predicted ¹³C NMR Data for **4-(4-Fluorophenoxy)benzaldehyde** (in CDCl₃, 101 MHz)

Chemical Shift (δ , ppm)	Assignment
190.8	C-1 (Carbonyl)
163.5 (d, J = 250 Hz)	C-4' (C-F)
160.0	C-4
152.0	C-1'
132.2	C-3, C-5
131.0	C-1
122.5 (d, J = 8.5 Hz)	C-2', C-6'
118.0	C-2, C-6
116.8 (d, J = 23.5 Hz)	C-3', C-5'

d = doublet

Experimental Protocols

This section details the procedures for sample preparation and NMR data acquisition.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- Sample Weighing: Accurately weigh 5-25 mg of **4-(4-Fluorophenoxy)benzaldehyde** for ^1H NMR and 50-100 mg for ^{13}C NMR.[[1](#)]
- Solvent Selection: Use deuterated chloroform (CDCl_3) as the solvent. CDCl_3 is a common choice for a wide range of organic compounds due to its good dissolving power.[[2](#)]
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.[[2](#)]
- Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool into a clean 5 mm

NMR tube. Solid particles can lead to broadened spectral lines and difficulty in shimming.[1]

- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard. A common practice is to add a drop of TMS to a larger volume of the deuterated solvent that will be used for several samples.[1]
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer. Instrument-specific parameters may need to be optimized.

^1H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm

^{13}C NMR Spectroscopy:

- Spectrometer Frequency: 101 MHz
- Solvent: CDCl_3
- Temperature: 298 K

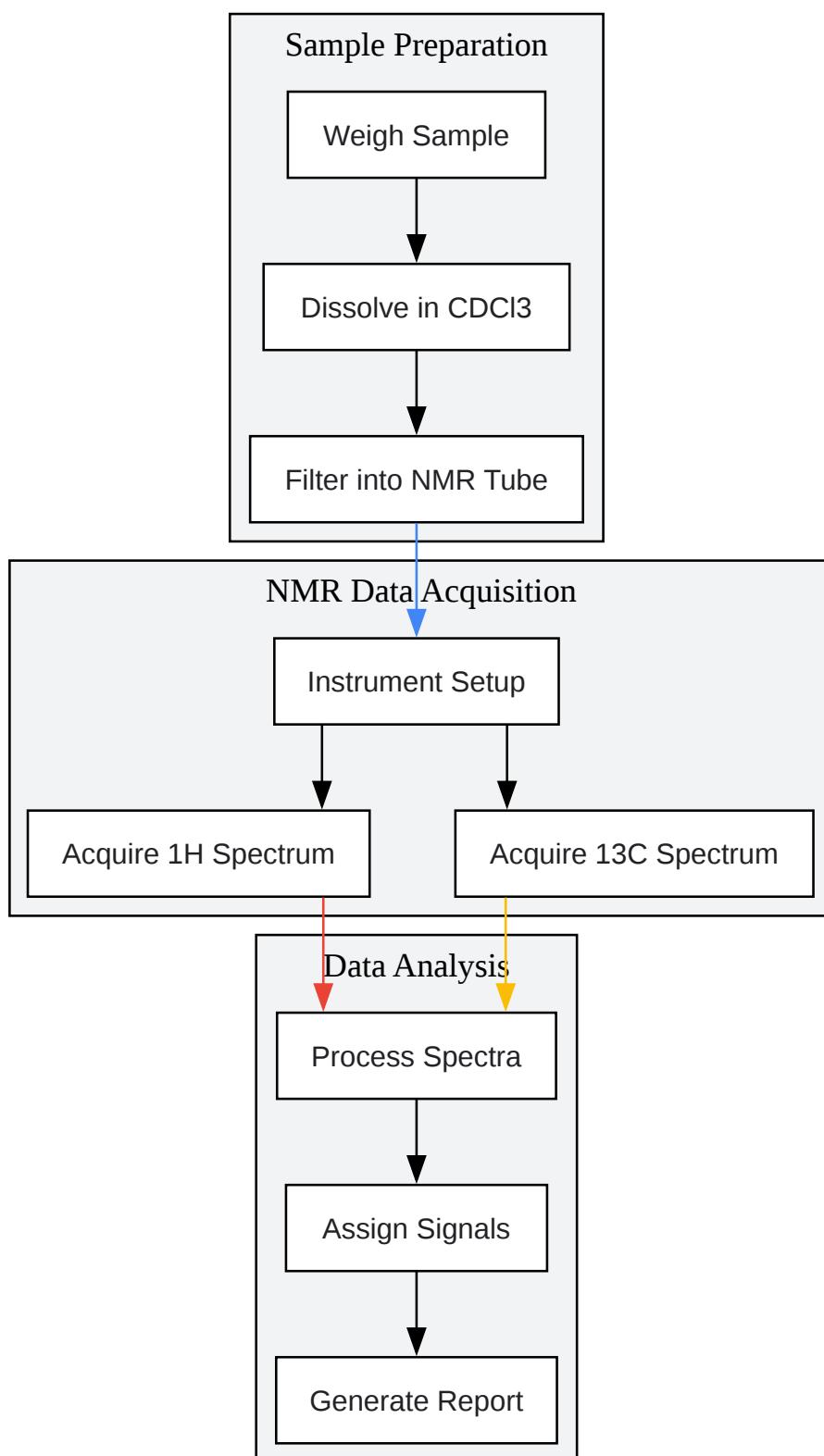
- Number of Scans: 1024 or more (as ^{13}C has low natural abundance)
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled
- Acquisition Time: 1.0 - 2.0 s
- Spectral Width: -10 to 220 ppm

Data Processing and Analysis

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H) or the TMS signal ($\delta = 0.00$ ppm). For ^{13}C NMR, the CDCl_3 signal appears as a triplet at $\delta = 77.16$ ppm.
- Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Structure Correlation: Assign the observed peaks to the corresponding protons and carbons in the **4-(4-Fluorophenoxy)benzaldehyde** structure based on their chemical shifts, multiplicities, and coupling constants.

Visual Workflow

The following diagram illustrates the general workflow for the NMR characterization of **4-(4-Fluorophenoxy)benzaldehyde**.

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Caption: Experimental workflow for NMR characterization.

Conclusion

This application note provides a comprehensive protocol for the ^1H and ^{13}C NMR characterization of **4-(4-Fluorophenoxy)benzaldehyde**. Adherence to these guidelines for sample preparation and data acquisition will enable researchers to obtain high-quality, reproducible NMR spectra, facilitating the accurate structural confirmation of this important synthetic intermediate. The provided predicted spectral data serves as a valuable reference for the interpretation of experimental results.

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References

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- 2. organomation.com [organomation.com]
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